(1-methylpyrrolidin-3-yl)methyl N-(2-bromophenyl)carbamate
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Overview
Description
(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . This compound features a pyrrolidine ring, a bromophenyl group, and a carbamate functional group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate typically involves the reaction of (S)-1-methylpyrrolidin-3-ylmethanol with 2-bromophenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride produced during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Methylpyrrolidin-3-ylmethyl (2-chlorophenyl)carbamate
- (S)-1-Methylpyrrolidin-3-ylmethyl (2-fluorophenyl)carbamate
- (S)-1-Methylpyrrolidin-3-ylmethyl (2-iodophenyl)carbamate
Uniqueness
(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, making this compound a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H17BrN2O2 |
---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
(1-methylpyrrolidin-3-yl)methyl N-(2-bromophenyl)carbamate |
InChI |
InChI=1S/C13H17BrN2O2/c1-16-7-6-10(8-16)9-18-13(17)15-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H,15,17) |
InChI Key |
JVFOKKDTUCBMBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)COC(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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